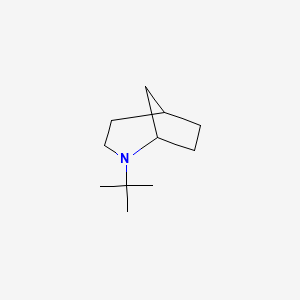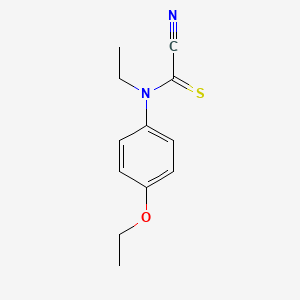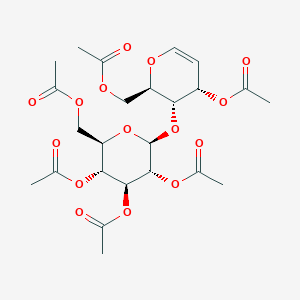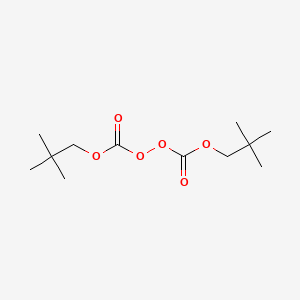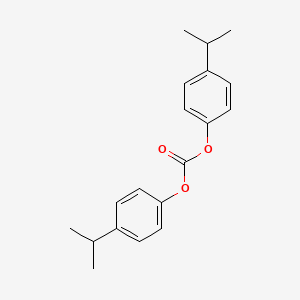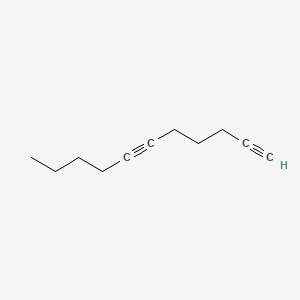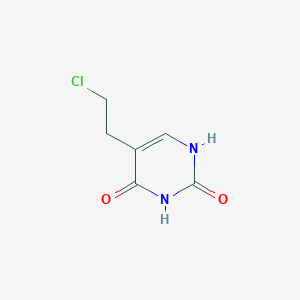
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmacological importance. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the pyrimidinedione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid with 2-chloroethylamine under controlled conditions. The reaction typically proceeds in an ethanol medium, providing good yields and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis starting from readily available precursors. The process may include steps such as chlorination, amination, and cyclization to form the desired pyrimidinedione structure. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrimidinedione derivatives, oxidized or reduced forms of the compound, and fused heterocyclic structures .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form cross-links with DNA makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione,5-(2-bromoethyl)-: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2,4(1H,3H)-Pyrimidinedione,5-(2-iodoethyl)-: Contains an iodoethyl group, which may impart different reactivity and biological properties.
2,4(1H,3H)-Pyrimidinedione,5-(2-methylethyl)-: Features a methylethyl group, leading to variations in chemical and biological behavior.
Uniqueness
The presence of the 2-chloroethyl group in 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- imparts unique reactivity and biological activity compared to its analogs. The chloroethyl group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the compound’s potential as an alkylating agent highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
5-(2-chloroethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11) |
InChI Key |
GSZVKBSXSVLPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


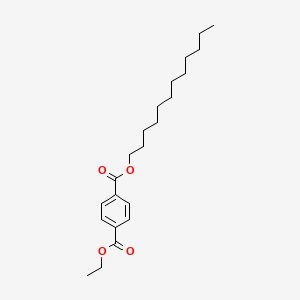
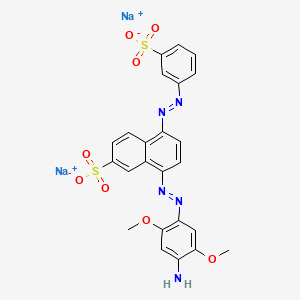

![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
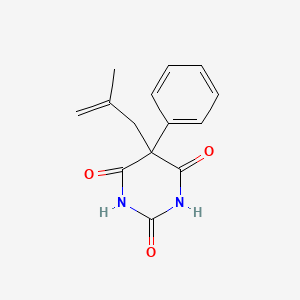
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
